molecular formula C8H7ClF2O B1627327 1-(Chloromethyl)-2-(difluoromethoxy)benzene CAS No. 42145-50-6

1-(Chloromethyl)-2-(difluoromethoxy)benzene

Cat. No. B1627327
CAS RN: 42145-50-6
M. Wt: 192.59 g/mol
InChI Key: YERSVTYDTWUGPJ-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-2-(difluoromethoxy)benzene” is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives . It is a derivative of benzene, which is an aromatic hydrocarbon that consists of six carbon atoms in a ring, with one hydrogen atom attached to each carbon atom .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-2-(difluoromethoxy)benzene” would consist of a benzene ring with a chloromethyl group (-CH2Cl) and a difluoromethoxy group (-OCHF2) attached to it. The exact positions of these groups on the benzene ring would depend on the specific synthesis process .


Chemical Reactions Analysis

The chemical reactions involving “1-(Chloromethyl)-2-(difluoromethoxy)benzene” would likely involve electrophilic aromatic substitution reactions, given its benzene core . In such reactions, an electrophile replaces a hydrogen atom in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-2-(difluoromethoxy)benzene” would depend on its specific molecular structure. As a benzene derivative, it would likely be a volatile, flammable liquid . Its exact properties, such as boiling point, melting point, and solubility, would need to be determined experimentally .

Scientific Research Applications

Application in Organic Synthesis

1-(Chloromethyl)-2-(difluoromethoxy)benzene has been applied in the field of organic synthesis. Studies have shown that benzene derivatives, including those related to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, can be selectively and effectively iodinated, introducing iodine atoms at electron-rich and sterically less hindered positions on the benzene ring (Stavber, Kralj, & Zupan, 2002). Additionally, the chloromethylation of dibenzo-18-crown-6 has led to the creation of chloromethylated crown ether using reagents similar in function to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, further enabling the immobilization of these compounds on materials like crosslinked polyvinyl alcohol microspheres (Gao, 2010).

Advancements in Material Science

In material science, derivatives of 1-(Chloromethyl)-2-(difluoromethoxy)benzene have been utilized in the synthesis of polymers. For instance, the creation of poly(p-phenylene vinylene) derivatives from compounds related to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, which are used as active layers in light-emitting electrochemical cells (LECs). These derivatives have shown to considerably improve the performance of such devices (Carvalho et al., 2001).

Environmental and Catalysis Research

Moreover, 1-(Chloromethyl)-2-(difluoromethoxy)benzene-related compounds have found applications in environmental science and catalysis. The study of chlorinated benzene, a compound structurally related to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, has been crucial in developing methods to control pollutants like dioxin. Research involving vanadium-based catalysts to understand the catalytic conversions of chlorinated benzenes and dioxins showcases the relevance of such compounds in environmental catalysis (Lee & Jurng, 2008).

Safety And Hazards

As a benzene derivative, “1-(Chloromethyl)-2-(difluoromethoxy)benzene” could potentially pose health risks. Benzene is known to be associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects . Therefore, appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

1-(chloromethyl)-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERSVTYDTWUGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585428
Record name 1-(Chloromethyl)-2-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-(difluoromethoxy)benzene

CAS RN

42145-50-6
Record name 1-(Chloromethyl)-2-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu

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